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Compound of Interest

Compound Name: 1-(Benzo[d]thiazol-5-yl)ethanone

Cat. No.: B1278334

This technical guide provides a comprehensive overview of the chemical and physical
properties of 1-(Benzo[d]thiazol-5-yl)ethanone, a heterocyclic ketone of interest to
researchers in medicinal chemistry and drug discovery. This document details the compound's
structure, identifiers, and computed properties. It also presents a plausible synthetic route and
discusses the potential biological activities of this class of compounds, supported by
visualizations of a representative experimental workflow and a hypothetical signaling pathway.

Chemical Identity and Physical Properties

1-(Benzo[d]thiazol-5-yl)ethanone, with the CAS number 90347-90-3, is a member of the
benzothiazole family.[1] Its core structure consists of a benzene ring fused to a thiazole ring,
with an acetyl group substituted at the 5-position. While experimental physical properties such
as melting and boiling points are not readily available in the literature, a summary of its key
identifiers and computed physicochemical properties is presented in the tables below.

Table 1: Compound Identifiers[1]
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Identifier Value

IUPAC Name 1-(1,3-benzothiazol-5-yl)ethanone
CAS Number 90347-90-3

Molecular Formula CoH7NOS

Canonical SMILES

CC(=0)C1=CC2=C(C=C1)SC=N2

InChl

INChl=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-
5-12-9/h2-5H,1H3

InChlKey

FCKINXPLWQMSSB-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1]

Property Value

Molecular Weight 177.22 g/mol
Exact Mass 177.02483502 Da
XLogP3 1.7

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 1

Topological Polar Surface Area 58.2 A2

Heavy Atom Count 12

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of 1-(Benzo[d]thiazol-5-

yl)ethanone is not widely published. However, a plausible synthetic route can be derived from

general methods for the synthesis of benzothiazole derivatives. One common and effective

method is the condensation of a substituted 2-aminothiophenol with an appropriate carboxylic

acid or its derivative.
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Experimental Protocol: Plausible Synthesis of 1-
(Benzo[d]thiazol-5-yl)ethanone

This protocol describes a potential two-step synthesis starting from 4-amino-3-

mercaptobenzoic acid.

Step 1: Acetylation of 4-amino-3-mercaptobenzoic acid

In a round-bottom flask, dissolve 4-amino-3-mercaptobenzoic acid in a suitable solvent such
as acetic anhydride.

Heat the mixture under reflux for a specified period to allow for the acetylation of the amino
group.

After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate
the acetylated product.

Filter the precipitate, wash it with water, and dry it to obtain 4-acetamido-3-mercaptobenzoic
acid.

Step 2: Cyclization to form 1-(Benzo[d]thiazol-5-yl)ethanone

The acetylated intermediate is then subjected to a cyclization reaction. This can be achieved
by heating the compound, possibly in the presence of a dehydrating agent or a catalyst, to
promote the intramolecular condensation between the thiol group and the acetylated amino
group, followed by decarboxylation.

The reaction mixture is worked up by neutralization and extraction with an organic solvent.

The crude product is purified by column chromatography on silica gel to yield pure 1-
(Benzo[d]thiazol-5-yl)ethanone.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard

analytical techniques:
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e 'H and 3C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions
of the substituents on the benzothiazole ring.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the
carbonyl group of the ketone and the C=N bond of the thiazole ring.

¢ Melting Point Analysis: To assess the purity of the final compound.

The following diagram illustrates a general workflow for the synthesis and characterization of 1-
(Benzo[d]thiazol-5-yl)ethanone.
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Synthesis

Starting Materials:
4-Amino-3-mercaptobenzoic acid
Acetic Anhydride

Step 1: Acetylation

Intermediate:
4-Acetamido-3-mercaptobenzoic acid

,

Step 2: Cyclization and Decarboxylation

Crude Product:
1-(Benzo[d]thiazol-5-yl)ethanone

Purification & Characterization

y
[Column Chromatographa

Gure 1-(Benzo[d]thiazoI-S-yI)ethanona

Spectroscopic Analysis:
- NMR (*H, 3C)
- Mass Spectrometry
- IR Spectroscopy

,

Characterized Compound
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Caption: General workflow for the synthesis and characterization of 1-(Benzo[d]thiazol-5-
yl)ethanone.

Biological Activity and Potential Sighaling Pathways

Benzothiazole derivatives are a well-known class of heterocyclic compounds with a broad
spectrum of biological activities. Numerous studies have demonstrated their potential as
antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The specific biological
targets of 1-(Benzo[d]thiazol-5-yl)ethanone have not been elucidated. However, based on the
activities of structurally related compounds, it is plausible that this molecule could interact with
various cellular pathways implicated in disease.

For instance, many benzothiazole-containing compounds exhibit anticancer properties by
inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
A hypothetical signaling pathway that could be targeted by a benzothiazole derivative is the
epidermal growth factor receptor (EGFR) signaling cascade, which is often dysregulated in

cancer.

The following diagram illustrates a simplified representation of a kinase signaling pathway that
could be inhibited by a benzothiazole derivative.
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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a

benzothiazole derivative.

Conclusion

1-(Benzo[d]thiazol-5-yl)ethanone is a heterocyclic compound with potential for further

investigation in the field of drug discovery. While experimental data on its physical and

biological properties are limited, this guide provides a foundational understanding of its

chemical nature, a plausible synthetic approach, and an indication of its potential therapeutic

relevance based on the broader class of benzothiazole compounds. Further experimental

studies are warranted to fully characterize this molecule and explore its biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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